An In-depth Technical Guide to the Chemical Properties of 3-Fluorobenzenecarboximidamide
An In-depth Technical Guide to the Chemical Properties of 3-Fluorobenzenecarboximidamide
This guide provides a comprehensive overview of the chemical properties of 3-Fluorobenzenecarboximidamide, targeting researchers, scientists, and professionals in drug development. It covers its physicochemical characteristics, synthetic protocols, and known biological relevance, presenting data in a structured and accessible format.
Core Chemical Properties
3-Fluorobenzenecarboximidamide, also known as 3-fluorobenzamidine, is a fluorinated aromatic compound with potential applications in medicinal chemistry as a building block for more complex molecules.[1] Its core structure consists of a benzene ring substituted with a fluorine atom at the meta position and a carboximidamide group.
Physicochemical Data
The following table summarizes the key physicochemical properties of 3-Fluorobenzenecarboximidamide and its commonly available hydrochloride salt.
| Property | 3-Fluorobenzenecarboximidamide | 3-Fluorobenzenecarboximidamide Hydrochloride | Source(s) |
| IUPAC Name | 3-fluorobenzenecarboximidamide | 3-fluorobenzenecarboximidamide;hydrochloride | [2][3] |
| Synonyms | 3-Fluorobenzamidine | 3-Fluorobenzamidine HCl | [1] |
| CAS Number | 69491-64-1 | 75207-72-6 | [3] |
| Molecular Formula | C₇H₇FN₂ | C₇H₈ClFN₂ | [3] |
| Molecular Weight | 138.14 g/mol | 174.60 g/mol | [3] |
| Appearance | White solid | White solid | [1] |
| Melting Point | Not available | Not available | |
| Boiling Point | Not available | Not available | |
| Solubility | Soluble in polar organic solvents | Not available |
Spectral Data Analysis
¹H NMR Spectroscopy: The proton NMR spectrum of 3-Fluorobenzenecarboximidamide is expected to show complex multiplets in the aromatic region (around 7.0-7.8 ppm) due to the fluorine and carboximidamide substituents on the benzene ring. The protons of the amidine group (-C(=NH)NH₂) would likely appear as broad signals due to quadrupole broadening and exchange with solvent protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the seven carbon atoms. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of both the fluorine and carboximidamide groups. The carbon of the carboximidamide group is expected to appear in the range of 160-170 ppm.
Infrared (IR) Spectroscopy: The IR spectrum of 3-Fluorobenzenecarboximidamide is predicted to exhibit characteristic absorption bands. Key expected vibrations include:
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N-H stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the N-H bonds of the amidine group.
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C=N stretching: A sharp peak around 1650 cm⁻¹ for the imine double bond.
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C-F stretching: A strong absorption in the range of 1000-1300 cm⁻¹.
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Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.
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Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry: In a mass spectrum, the molecular ion peak (M+) for 3-Fluorobenzenecarboximidamide would be observed at an m/z of approximately 138. Fragmentation patterns would likely involve the loss of ammonia (NH₃), the cyano group (CN), and potentially the fluorine atom.
Experimental Protocols
Synthesis of 3-Fluorobenzenecarboximidamide via the Pinner Reaction
The Pinner reaction is a well-established method for the synthesis of amidines from nitriles.[3][4][5][6] This protocol details the synthesis of 3-Fluorobenzenecarboximidamide from 3-fluorobenzonitrile.
Materials:
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3-Fluorobenzonitrile
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Anhydrous ethanol
-
Dry hydrogen chloride gas
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Anhydrous diethyl ether
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Ammonia gas or a solution of ammonia in ethanol
Procedure:
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Formation of the Imino Ether Hydrochloride (Pinner Salt):
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Dissolve 3-fluorobenzonitrile in an excess of anhydrous ethanol in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
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Cool the solution to 0°C in an ice bath.
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Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic, so maintain the temperature at 0°C.
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Continue bubbling HCl until the solution is saturated and a precipitate of the ethyl 3-fluorobenzimidate hydrochloride (Pinner salt) forms.
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Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for an extended period (12-24 hours) to ensure complete reaction.
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Collect the precipitated Pinner salt by filtration under anhydrous conditions, wash with anhydrous diethyl ether, and dry under vacuum.
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-
Ammonolysis to form the Amidine:
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Suspend the dried Pinner salt in a fresh portion of anhydrous ethanol.
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Cool the suspension in an ice bath.
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Bubble anhydrous ammonia gas through the suspension with stirring, or add a saturated solution of ammonia in ethanol.
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Continue the addition of ammonia until the reaction is complete (monitor by TLC or LC-MS).
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The ammonium chloride byproduct will precipitate. Remove it by filtration.
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Evaporate the solvent from the filtrate under reduced pressure to yield crude 3-Fluorobenzenecarboximidamide.
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-
Purification:
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The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or toluene.
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Safety Precautions:
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Hydrogen chloride and ammonia are corrosive and toxic gases. This procedure must be performed in a well-ventilated fume hood.
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Anhydrous conditions are crucial for the success of the Pinner reaction. All glassware should be thoroughly dried, and anhydrous solvents should be used.
Biological Activity and Signaling Pathways
Direct studies on the biological activity of 3-Fluorobenzenecarboximidamide are limited. However, it is recognized as a valuable scaffold in medicinal chemistry for the synthesis of various biologically active compounds.[1]
A notable example is a novel bithiophene fluorobenzamidine derivative (BFB) which has demonstrated significant antitumor activity against breast cancer in murine models.[7] This compound was shown to reduce tumor incidence and size, and its mechanism of action involves the upregulation of p53 and p21, and the downregulation of CDK1 and HER2, suggesting an induction of apoptosis and an anti-metastatic effect.[7]
While this highlights the potential of fluorobenzamidine derivatives in drug discovery, it is crucial to note that the biological activity of a derivative may not be representative of the parent 3-Fluorobenzenecarboximidamide. Further research is needed to elucidate the intrinsic biological profile of 3-Fluorobenzenecarboximidamide itself.
Visualizations
The following diagrams illustrate the synthetic workflow and a potential signaling pathway implicated by a derivative of 3-Fluorobenzenecarboximidamide.
References
- 1. 4-Fluorobenzamide(824-75-9) 1H NMR spectrum [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Discovery of N-(1-(3-fluorobenzoyl)-1 H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
